

# An In-depth Technical Guide to 2-Methoxy-4-pyridylboronic Acid

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## Compound of Interest

Compound Name: 2-Methoxypyridine-4-boronic acid

Cat. No.: B151205

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This technical guide provides a comprehensive overview of the structural information, key applications, and experimental protocols related to 2-Methoxy-4-pyridylboronic acid, tailored for researchers, scientists, and professionals in drug development.

## Core Structural Information

2-Methoxy-4-pyridylboronic acid is a substituted aromatic boronic acid of significant interest in synthetic chemistry, particularly as a building block in the creation of more complex molecules. The presence of the methoxy group and the nitrogen atom in the pyridine ring influences its electronic properties and reactivity.

While specific experimental spectral data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry for 2-Methoxy-4-pyridylboronic acid are not readily available in public databases, its fundamental structural and physical properties have been reported by various chemical suppliers.

Table 1: Structural and Physical Data for 2-Methoxy-4-pyridylboronic Acid

| Parameter         | Value  | Source  |
|-------------------|--|---|
| CAS Number        | 762262-09-9  | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> BNO <sub>3</sub>                     | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>   |
| Molecular Weight  | 152.94 g/mol   | <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>   |
| IUPAC Name        | (2-methoxypyridin-4-yl)boronic acid                                | N/A   |
| Synonyms          | 2-Methoxy-4-pyridineboronic acid, (2-methoxypyridinyl)boronic acid | <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Physical Form     | White to light yellow powder/crystal                               | <a href="#">[7]</a>   |
| Purity            | Typically ≥95%   | <a href="#">[1]</a>   |

Note: The absence of publicly archived experimental NMR and mass spectrometry data is a notable limitation. Researchers are advised to acquire and verify this data upon procurement of the compound.

## Key Applications in Research and Drug Development

Pyridylboronic acids are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Their application is particularly prominent in medicinal chemistry and materials science.

**Suzuki-Miyaura Cross-Coupling Reactions:** 2-Methoxy-4-pyridylboronic acid is an important coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds.[\[6\]](#) This reaction is a powerful tool for synthesizing biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals.[\[8\]](#)[\[9\]](#) The methoxy-substituted pyridine moiety can be introduced into a wide range of molecules, enabling the exploration of new chemical space in drug discovery programs.[\[9\]](#)

Medicinal Chemistry: The pyridine core is a common feature in many biologically active compounds. The introduction of a 2-methoxy-4-pyridyl group can influence a molecule's pharmacological properties, such as binding affinity to biological targets, solubility, and metabolic stability. While specific biological signaling pathways involving this particular boronic acid are not extensively documented, its utility as a synthetic building block makes it relevant to the development of novel therapeutics.<sup>[6]</sup>

## Experimental Protocols

The following section details a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyridylboronic acid like 2-Methoxy-4-pyridylboronic acid. This protocol is based on established methods for similar substrates and should be optimized for specific reaction partners.<sup>[8][10][11]</sup>

### General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide with 2-Methoxy-4-pyridylboronic Acid

Materials:

- Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 equiv)
- 2-Methoxy-4-pyridylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf)) (1-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>) (2.0-3.0 equiv)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- Reaction Setup: To a dry Schlenk flask or microwave vial, add the aryl halide, 2-Methoxy-4-pyridylboronic acid, palladium catalyst, and base.
- Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.

- Solvent Addition: Add the anhydrous solvent via syringe.
- Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

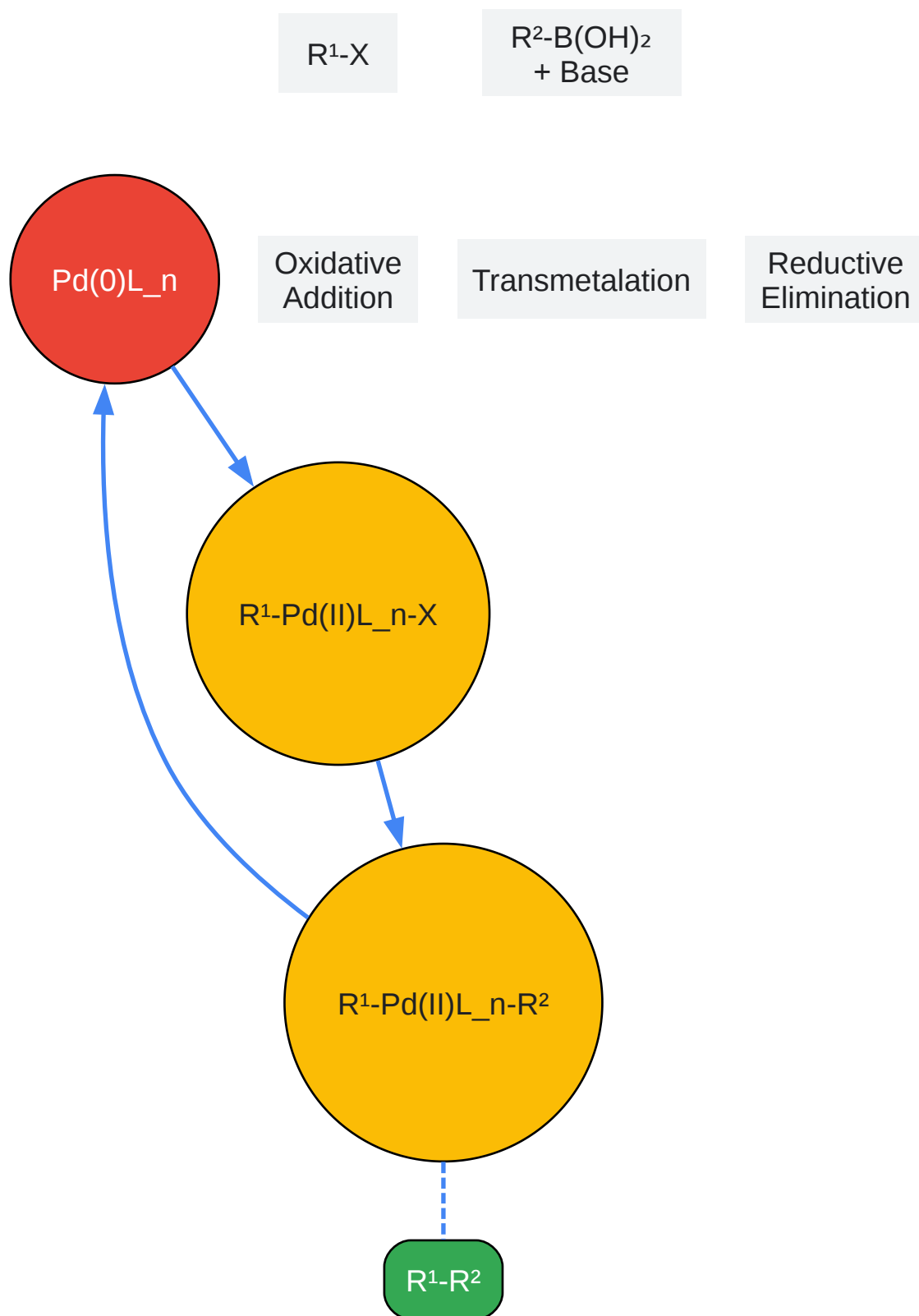
## Mandatory Visualizations

The following diagrams illustrate the logical workflow of the Suzuki-Miyaura coupling and its underlying catalytic cycle.



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*General workflow for the Suzuki-Miyaura coupling protocol.*



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methoxy-4-pyridylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151205#2-methoxy-4-pyridylboronic-acid-structural-information]

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